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molecular formula C12H16O4 B8287696 2-Methoxy-6-isopropylphenoxyacetic Acid

2-Methoxy-6-isopropylphenoxyacetic Acid

Cat. No. B8287696
M. Wt: 224.25 g/mol
InChI Key: XRPMAUGGZJVUNQ-UHFFFAOYSA-N
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Patent
US06953800B2

Procedure details

A solution of 11.1 ml of ethyl bromoacetate in 10 ml of toluene was added dropwise at room temperature over about 15 minutes into a mixture of 20 g of NaOH, 30 ml of H2O, 1.1 g of triethylbenzylammonium chloride, 8.4 g of 2-isopropyl-6-methoxyphenol (prepared according to Johnson et al., Tetrahedron. 38, 1397-1404 (1982)) and 40 ml of toluene. The mixture was stirred vigorously at the same temperature for 2 h and thereafter for 2 h at 60-65° C. and for 6.5 h under reflux. During this last step a solution of 6 ml of ethyl bromoacetate in 10 ml of toluene was added. In the end the mixture was diluted with 250 ml of H2O. The aqueous phase was separated off and treated with concentrated HCl; the emulsified precipitate was extracted with Et2O (3×50 ml) and the organic phase was washed with water. Another extraction was performed with 40 ml of 20% Na2CO3 and the slightly alkaline solution was treated with concentrated HCl and extracted with Et2O (3×40 ml). The extracts were pooled and the solvent was evaporated off, giving 8 g (72%) of the desired compound; b.p. 190° C./0.7 mmHg.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5]CC)=[O:4].[OH-].[Na+].[CH:10]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[OH:21])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH3:20][O:19][C:15]1[CH:16]=[CH:17][CH:18]=[C:13]([CH:10]([CH3:12])[CH3:11])[C:14]=1[O:21][CH2:2][C:3]([OH:5])=[O:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
11.1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)OC)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously at the same temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 h at 60-65° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
for 6.5 h under reflux
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated off
ADDITION
Type
ADDITION
Details
treated with concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
the emulsified precipitate was extracted with Et2O (3×50 ml)
WASH
Type
WASH
Details
the organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
Another extraction
ADDITION
Type
ADDITION
Details
the slightly alkaline solution was treated with concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×40 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(OCC(=O)O)C(=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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